molecular formula C14H21NO2 B109537 Meprylcaine CAS No. 495-70-5

Meprylcaine

Cat. No. B109537
CAS RN: 495-70-5
M. Wt: 235.32 g/mol
InChI Key: VXJABHHJLXLNMP-UHFFFAOYSA-N
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Description

Meprylcaine, also known as Epirocaine and Oracaine, is a local anesthetic with stimulant properties . It is structurally related to dimethocaine . Meprylcaine has a relatively potent inhibitory action on the monoamine transporter and inhibits the reuptake of dopamine, norepinephrine, and serotonin .


Synthesis Analysis

The synthesis of Meprylcaine involves treating 2-methyl-2-(propylamino)propan-1-ol with a base and then with Benzoyl chloride .


Molecular Structure Analysis

The molecular formula of Meprylcaine is C14H21NO2 . Its molar mass is 235.327 g·mol−1 .


Chemical Reactions Analysis

While specific chemical reactions involving Meprylcaine are not detailed in the search results, its synthesis process involves reactions with a base and Benzoyl chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of Meprylcaine include its molecular formula (C14H21NO2), molar mass (235.327 g·mol−1), and its structural relation to dimethocaine .

Scientific Research Applications

Intravenous Toxicity of Local Anesthetic Agents

  • Meprylcaine, when compared with other local anesthetics, has been studied for its intravenous toxicity in humans. It was found to be less toxic than nonhydrolyzable or more slowly hydrolyzable anesthetics, suggesting its potential for safer use in certain medical contexts (Foldes et al., 1965).

Tissue Penetration Characteristics

  • A study investigated the tissue penetration characteristics of Meprylcaine in comparison to other local anesthetics. The research suggested that for higher concentration of anesthetic in a specific area, increasing the volume of solution is preferable over increasing the concentration of anesthetic (Bennett et al., 1971).

Dermatologic Surgery Applications

  • Meprylcaine hydrochloride has been used in dermatologic surgery, offering advantages such as almost instantaneous onset of anesthesia and effective local anesthesia with a smaller volume of solution compared to other agents like procaine hydrochloride (Frank, 1955).

Impact on Serotonin Transporters

  • Research on Meprylcaine's effect on serotonin transporters in the brain highlighted its role in facilitating seizure activities through 5-TH2C receptor stimulation. This insight is crucial for understanding the drug's neurological effects and potential risks (Morita et al., 2005).

Sensitization to Seizures

  • Chronic inhibition of monoamine transporters in the brain by substances like Meprylcaine was found to contribute to sensitization to cocaine- and local anesthetic-induced seizures. This finding is significant for understanding the long-term effects of Meprylcaine on brain function (Arai et al., 2003).

Safety And Hazards

Safety measures for handling Meprylcaine include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

[2-methyl-2-(propylamino)propyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-10-15-14(2,3)11-17-13(16)12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJABHHJLXLNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)(C)COC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197810
Record name Meprylcaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meprylcaine

CAS RN

495-70-5
Record name Meprylcaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meprylcaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meprylcaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEPRYLCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82YT7WU9PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
161
Citations
K Morita, M Hamamoto, S Arai, S Kitayama, M Irifune… - Brain research, 2005 - Elsevier
… in meprylcaine- and cocaine-induced convulsions. R(−)-DOI, mCPP, and MK212 reduced the threshold of meprylcaine … Incidence of cocaine- and meprylcaine-induced convulsions was …
Number of citations: 14 www.sciencedirect.com
FF Foldes, GM Davidson, D Duncalf… - Clinical …, 1965 - Wiley Online Library
… Meprylcaine and isobucaine are the benzoic acid esters of 2-… Meprylcaine and isobucaine are hydrolyzed by pooled … and 32.3 ",moles for meprylcaine and isobucaine, respectively. The …
Number of citations: 117 ascpt.onlinelibrary.wiley.com
AP Truant - Archives internationales de …, 1958 - pubmed.ncbi.nlm.nih.gov
Studies on the pharmacology of meprylcaine (oracaine), a local anesthetic Studies on the pharmacology of meprylcaine (oracaine), a local anesthetic …
Number of citations: 46 pubmed.ncbi.nlm.nih.gov
DC Budd, W Dornette - ncbi.nlm.nih.gov
… Meprylcaine infusions were tolerated for 25 minutes, isobucaine for 9.5 minutes. Toxic symptoms disappeared most rapidly when meprylcaine was … more frequently with meprylcaine. …
Number of citations: 0 www.ncbi.nlm.nih.gov
S Arai, K Morita, S Kitayama, K Kumagai, M Kumagai… - Brain research, 2003 - Elsevier
… Repeated administration of subconvulsive doses of meprylcaine as well as cocaine, both of which inhibit MAT, but not lidocaine, which does not inhibit MAT, increased seizure activity …
Number of citations: 27 www.sciencedirect.com
G Dandrifosse, E Schoffeniels - Molecular Aspects of Bioelectricity, 1980 - Elsevier
… Cocaine chlorhydrate, meprylcaine chlorhydrate and novesine chlorhydrate were supplied by the pharmacy of the hospital of our University. All these products were of the best available …
Number of citations: 2 www.sciencedirect.com
CE Becker - Journal of Dental Research, 1963 - journals.sagepub.com
… Meprylcaine was determined by measuring the absorbance of the acid extract at 233 mtk; piperocaine was similarly determined at232 myi. The acid extract was adjusted to pH 7.0, then …
Number of citations: 1 journals.sagepub.com
L FRANK - AMA Archives of Dermatology, 1955 - jamanetwork.com
The use of a cartridge type syringe is mentioned by Sulzberger and Baer 1 as an improvement in dermatologic surgery. A further improvement is a new local anesthetic, meprylcaine …
Number of citations: 3 jamanetwork.com
M Schatz - Journal of Allergy and Clinical Immunology, 1984 - Elsevier
True allergic reactions to local anesthetics (LAs) probably make up no more than 1% of all adverse LA reactions. A diagnosis of true potential allergic reactivity is made difficult because (…
Number of citations: 129 www.sciencedirect.com
S Epstein, NW Chilton - Oral Surgery, Oral Medicine, Oral Pathology, 1959 - Elsevier
The study reported in this article was designed to measure objectively the clinical effectiveness of local anesthetic solutions in dental procedures. It was also conceived to determine …
Number of citations: 4 www.sciencedirect.com

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